molecular formula C34H38N4O6 B612181 Simmitecan CAS No. 1247847-78-4

Simmitecan

Cat. No. B612181
M. Wt: 598.68872
InChI Key: UWNITDCAZZJJFF-GXUZKUJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simmitecan is a potent topoisomerase I inhibitor, is also a promising water-soluble prodrug of chimmitecan, exhibiting potent antitumor activities both in vitro and in vivo by inhibiting topoisomerase I.

Scientific Research Applications

1. Pharmacokinetics and Metabolism

Simmitecan, an anticancer prodrug, undergoes metabolic transformation into its active metabolite, chimmitecan. Studies have focused on understanding its pharmacokinetics and metabolism in various biological systems. For example, Hu et al. (2011) developed a method for determining simmitecan and chimmitecan in plasma samples, addressing the rapid conversion of simmitecan to chimmitecan by blood carboxylesterase during sampling (Hu et al., 2011). Similarly, Zhou et al. (2021) developed and validated a liquid chromatography-tandem mass spectrometry method for simultaneous determination of simmitecan and chimmitecan in human plasma, contributing to pharmacokinetic studies in cancer patients (Zhou et al., 2021).

2. Clinical Studies on Anticancer Efficacy

Clinical trials have been conducted to evaluate the efficacy of simmitecan in cancer treatment. For instance, Zhang et al. (2022) reported a phase Ib trial investigating the safety and anti-tumor effect of simmitecan alone or in combination with other drugs in patients with advanced solid tumors. The study demonstrated a manageable safety profile and potential efficacy of simmitecan in cancer therapy (Zhang et al., 2022).

3. Molecular Mechanism of Action

The molecular mechanism of simmitecan involves the inhibition of topoisomerase I, which is crucial for DNA replication and cell division. The hydrochloride salt form of simmitecan, once administered, gets hydrolyzed by carboxylesterase to produce chimmitecan, which then inhibits topoisomerase I and induces apoptosis in cancer cells. This mechanism highlights its potential as an effective antineoplastic agent (Definitions, 2020).

4. Species Differences in Drug Activity

Studies have also focused on the different responses to simmitecan across various species. Hu et al. (2013) examined the pharmacokinetics and disposition of simmitecan in different experimental animals, highlighting significant species differences in the biotransformation of simmitecan to its active metabolite. This research is crucial for understanding the drug's efficacy and safety across different biological systems (Hu et al., 2013).

properties

CAS RN

1247847-78-4

Product Name

Simmitecan

Molecular Formula

C34H38N4O6

Molecular Weight

598.68872

IUPAC Name

(S)-10-allyl-4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate hydrochloride

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI Key

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Simmitecan;  Camptothecin LP.

Origin of Product

United States

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